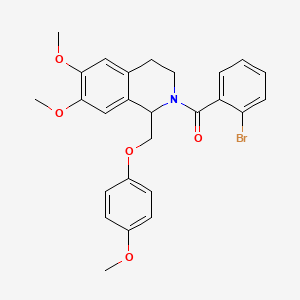
(2-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H26BrNO5 and its molecular weight is 512.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-bromophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule with potential therapeutic applications, particularly in neuropharmacology. Its unique structural features suggest significant interactions with biological systems, making it a candidate for further investigation in medicinal chemistry.
Molecular Structure
The molecular formula of the compound is C26H27BrN2O4, and it contains several functional groups that contribute to its biological activity. The presence of the bromine atom on the phenyl ring and methoxy groups enhances its reactivity and binding properties.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in the following areas:
- Neuropharmacology : The compound shows promise in treating neurodegenerative diseases by interacting with neurotransmitter systems, potentially modulating receptor activity.
- Anti-inflammatory Effects : Isoquinoline derivatives are often associated with anti-inflammatory and analgesic properties, suggesting potential applications in pain management.
Studies have shown that this compound interacts with various neurotransmitter receptors, including NMDA receptors. It has been identified as a potentiator for specific NMDA receptor subtypes (GluN2C and GluN2D), which are crucial for synaptic plasticity and memory function . This interaction may enhance therapeutic efficacy in neurodegenerative conditions.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared to structurally similar compounds. The following table summarizes key differences and similarities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-bromophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Similar isoquinoline core with different bromine position | Potentially altered biological activity due to bromine placement |
| N-(4-chlorophenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Chlorine instead of bromine | Different electronic properties influencing reactivity |
| N-benzyl-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide | Benzyl group instead of bromophenyl | Altered lipophilicity affecting pharmacokinetics |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Neuroprotection Studies : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities.
- Binding Affinity Studies : Interaction studies revealed high binding affinity to NMDA receptors, indicating its potential as a therapeutic agent for cognitive disorders .
- Anti-inflammatory Activity : Experimental models showed that the compound significantly reduced inflammation markers in animal models of arthritis, supporting its role as an anti-inflammatory agent.
Propiedades
IUPAC Name |
(2-bromophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BrNO5/c1-30-18-8-10-19(11-9-18)33-16-23-21-15-25(32-3)24(31-2)14-17(21)12-13-28(23)26(29)20-6-4-5-7-22(20)27/h4-11,14-15,23H,12-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFVHEROXHXHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














